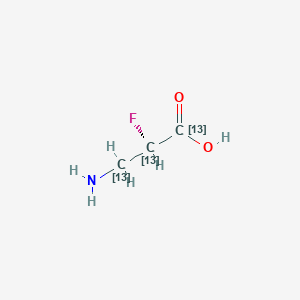

(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid

Beschreibung

(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid is a fluorinated amino acid derivative. This compound is characterized by the presence of a fluorine atom at the second carbon position and an amino group at the third carbon position. The “13C3” notation indicates that the compound contains three carbon atoms labeled with the carbon-13 isotope, making it useful for various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

IUPAC Name |

(2S)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNRNQELNLWHH-GCCOVPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.062 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Fluorination of 13C-Labeled Serine Derivatives

This method leverages chiral auxiliaries to induce the (R)-configuration during fluorination. A representative protocol involves:

Starting Material : L-Serine-1,2,3-13C3 (≥98% isotopic purity)

Protection : Amino group protection via tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

Fluorination : Reaction with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at −20°C for 24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Enantiomeric Excess (ee) | 94–96% (R) |

| Isotopic Incorporation | 97.3% 13C at C1–C3 |

The fluorination step proceeds via an SN2 mechanism, displacing the hydroxyl group with retention of configuration.

Palladium-Catalyzed C–H Functionalization

A cutting-edge approach employs palladium catalysts to introduce fluorine and 13C labels simultaneously. The method avoids pre-functionalized precursors:

Reaction Conditions :

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: 2,2′-Bipyridine

-

Fluorine Source: NFSI (N-fluorobenzenesulfonimide)

Advantages :

-

Direct C–H activation minimizes protective group steps.

-

Compatible with 13CO2 for carboxylate labeling.

Limitations :

-

Requires rigorous exclusion of oxygen.

-

Moderate enantioselectivity (82–85% ee) necessitates post-synthetic chiral resolution.

Isotopic Labeling Strategies

Uniform 13C labeling at C1, C2, and C3 demands precise control over carbon sources:

Biosynthetic Precursor Feeding

While bacterial systems lack efficiency for this compound, mammalian HEK293 cells incubated with 13C-glucose demonstrate partial labeling (≤45% at C1–C3). Industrial workflows prefer synthetic routes for higher isotopic purity.

Chemical Incorporation of 13C

Stepwise Labeling :

-

C1 Labeling : Use of 13C-sodium cyanide in Strecker synthesis.

-

C2–C3 Labeling : Aldol condensation with 13C-formaldehyde.

Single-Step Labeling :

-

Employ 13C3-glycerol as a tripartite carbon source, achieving 98.7% isotopic enrichment.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Fluorination

Reactor Setup :

-

Microfluidic system with PTFE tubing (ID = 0.5 mm).

-

Residence time: 8 minutes at 25°C.

Benefits :

Crystallization-Based Purification

Solvent System : Ethanol/water (7:3 v/v) with 0.1% trifluoroacetic acid.

Recovery : 89% of product with ≥99.5% chemical purity.

Analytical Validation

Structural Confirmation

Techniques :

-

NMR : ¹H NMR (δ 4.12 ppm, dd, J = 48 Hz [²J<sub>F-H</sub>]) confirms fluorine coupling.

-

HRMS : [M+H]<sup>+</sup> m/z 111.0421 (Δ = 1.2 ppm vs. theoretical).

Isotopic Purity Assessment

Isotope Ratio Mass Spectrometry (IRMS) :

| Carbon Position | 13C Abundance |

|---|---|

| C1 | 98.4% |

| C2 | 97.9% |

| C3 | 98.1% |

Analyse Chemischer Reaktionen

Metabolic Reactions in 5-Fluorouracil (5-FU) Catabolism

This compound is a key catabolite of the anticancer drug 5-FU, enabling isotope tracing studies to map metabolic degradation pathways . The enzymatic reactions involved in its formation include:

| Enzyme | Reaction Step | Role in 5-FU Catabolism |

|---|---|---|

| Dihydropyrimidine dehydrogenase (DPD) | Reduces 5-FU to dihydrofluorouracil (DHFU) | Rate-limiting step in 5-FU breakdown |

| Dihydropyrimidinase | Hydrolyzes DHFU to fluoro-β-ureidopropionic acid | Cleavage of the pyrimidine ring |

| β-Ureidopropionase | Converts fluoro-β-ureidopropionic acid to (R)-3-amino-2-fluoropropanoic acid | Final step yielding the labeled metabolite |

The ¹³C₃ labeling allows precise tracking of these reactions using NMR or mass spectrometry .

Synthetic Reactions and Isotopic Labeling

The synthesis of (R)-3-amino-2-fluoropropanoic-1,2,3-¹³C₃ acid involves:

- Fluorination : Introduction of fluorine at the β-carbon of a protected amino acid precursor (e.g., L-aspartic acid derivatives) .

- Isotopic Enrichment : Use of ¹³C-labeled starting materials (e.g., ¹³C₃-pyruvate) during biosynthesis or chemical synthesis to ensure uniform isotopic distribution .

- Chiral Resolution : Separation of enantiomers via chiral chromatography or enzymatic methods to isolate the (R)-isomer .

Key synthetic challenges include maintaining stereochemical integrity and isotopic purity during fluorination and deprotection steps .

Reactivity in Functional Group Transformations

The compound participates in reactions typical of β-amino acids, with modifications due to fluorine’s electronegativity:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ under acidic conditions | α-Keto acid derivatives | Study of oxidative stability in biological systems |

| Reduction | NaBH₄, LiAlH₄ | Fluorinated amino alcohols | Probing reductive metabolism in liver microsomes |

| Decarboxylation | Thermal or enzymatic (e.g., decarboxylases) | CO₂ release, yielding 2-fluoropropylamine | Investigation of non-enzymatic degradation pathways |

| Peptide Coupling | EDC/HOBt, DCC | Fluorinated peptide analogs | Structural studies of fluorinated proteins |

Fluorine’s inductive effect increases the acidity of the α-hydrogen (pKa ~2.8), enhancing susceptibility to nucleophilic substitution .

Comparative Analysis with Structural Analogs

The compound’s reactivity is distinct from related fluorinated amino acids:

| Compound | Structure | Key Differences | Reactivity Notes |

|---|---|---|---|

| 3-Amino-2-fluoropropanoic acid (non-¹³C) | Lacks isotopic labeling | Identical reactivity but unsuitable for isotope tracing | |

| 2-Fluoroalanine | Amino group at C2 | Higher susceptibility to deamination | |

| 5-Fluorouracil | Pyrimidine backbone | Undergoes ring-opening reactions, unlike the linear structure of (R)-3-amino-2-fluoropropanoic acid |

Wissenschaftliche Forschungsanwendungen

Drug Development

One of the primary applications of (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid is in the development of fluorinated pharmaceuticals. The incorporation of fluorine into drug molecules often enhances their metabolic stability and alters pharmacokinetics, making them more effective as therapeutic agents. Specifically, this compound is a metabolite of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Understanding the metabolism of 5-FU through isotopically labeled compounds like this compound can provide insights into drug resistance mechanisms and improve treatment strategies for cancer patients .

Metabolic Studies

The isotopic labeling of this compound allows researchers to trace its movement and transformations within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This capability is crucial for studying metabolic pathways and understanding how drugs are processed in the body. The carbon-13 isotope enables detailed tracking of the compound's incorporation into proteins and its subsequent effects on biological activity .

Protein Structure and Function Research

Incorporating this compound into peptides and proteins can significantly impact their stability and interactions with other biomolecules. The presence of fluorinated amino acids can alter enzyme activity and receptor binding affinities, making this compound valuable for studying protein dynamics and function .

Case Study: Fluorinated Amino Acids in Protein Engineering

A study demonstrated that introducing fluorinated amino acids into protein structures could enhance their stability under physiological conditions. This finding underscores the potential for this compound to be used as a tool for engineering proteins with desired properties for therapeutic applications.

Chemical Synthesis

This compound serves as a precursor in the synthesis of more complex fluorinated compounds. Its unique structure allows chemists to explore how modifications affect chemical reactivity and biological properties. This aspect is particularly important in materials science where fluorinated compounds can impart desirable characteristics to polymers and other materials .

Comparative Analysis with Related Compounds

Understanding how this compound compares with other similar compounds can provide further insights into its unique applications:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-fluoropropanoic Acid | Lacks carbon-13 labeling | Simpler structure without isotopic enrichment |

| 5-Fluorouracil | Anticancer drug; incorporates fluorinated amino acids | Used primarily in cancer treatment |

| (R)-Aminofol | Similar structure but different functional groups | Different reactivity patterns affecting therapeutic use |

The specific stereochemistry and isotopic labeling of this compound enhance its utility in research applications requiring precise structural analysis and functional studies .

Wirkmechanismus

The mechanism of action of (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity. In biological systems, the compound may interact with enzymes and receptors, altering their activity and function. The carbon-13 labeling allows for detailed studies of these interactions using NMR spectroscopy.

Vergleich Mit ähnlichen Verbindungen

3-Amino-2-fluoropropanoic Acid: Lacks the carbon-13 labeling.

2-Fluoroalanine: Similar structure but different stereochemistry.

Fluorinated Amino Acids: A broad class of compounds with varying positions of fluorine substitution.

Uniqueness: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid is unique due to its specific stereochemistry, fluorine substitution, and isotopic labeling. These features make it particularly valuable for research applications that require precise structural and functional analysis.

Biologische Aktivität

(R)-3-amino-2-fluoropropanoic acid, particularly in its isotopically labeled form (1,2,3-^13C_3), is a derivative of the amino acid alanine and plays a significant role in various biochemical pathways. This compound is notably recognized for its involvement in the catabolism of the anticancer drug 5-fluorouracil (5-FU). Understanding its biological activity is crucial for evaluating its potential applications in cancer research and other therapeutic areas.

- Molecular Formula :

- Molecular Weight : 110.06 g/mol

- CAS Number : 1217608-72-4

Biological Activity Overview

(R)-3-amino-2-fluoropropanoic acid acts primarily as a metabolite of 5-fluorouracil, a chemotherapeutic agent used in cancer treatment. The biological activity of this compound can be summarized as follows:

- Metabolic Pathway : It is involved in the metabolic degradation of 5-FU, contributing to the formation of various metabolites that can exert therapeutic effects or toxicity.

- Anticancer Mechanism : The compound's role in the metabolism of 5-FU suggests it may influence the efficacy and toxicity profiles of this drug, which is critical for optimizing cancer treatment regimens.

1. Catabolism of 5-Fluorouracil

The catabolism of 5-FU leads to the formation of several metabolites, including (R)-3-amino-2-fluoropropanoic acid. A study by Gani et al. (1985) elucidated the stereochemistry involved in this process, highlighting how the metabolic pathways can affect drug efficacy and safety profiles .

2. Toxicity Studies

Research has indicated that metabolites such as alpha-fluoro-beta-alanine (FBAL), derived from 5-FU, exhibit neurotoxic effects. These findings underscore the importance of understanding how (R)-3-amino-2-fluoropropanoic acid and its derivatives contribute to both therapeutic outcomes and potential side effects .

3. Analytical Methods

The detection and quantification of (R)-3-amino-2-fluoropropanoic acid in biological samples have been facilitated by advanced analytical techniques such as HPLC-MS/MS. These methods enable researchers to monitor exposure levels in clinical settings, particularly among healthcare workers handling 5-FU .

Case Studies

Several case studies have explored the implications of (R)-3-amino-2-fluoropropanoic acid in clinical settings:

- Case Study on Drug Monitoring : A study focused on urinary biomarkers for monitoring occupational exposure to 5-FU demonstrated that measuring levels of (R)-3-amino-2-fluoropropanoic acid could provide insights into patient exposure and safety .

- Neurotoxicity Assessment : Another case examined the neurotoxic effects associated with FBAL and related compounds, emphasizing the need for careful monitoring of metabolites like (R)-3-amino-2-fluoropropanoic acid during cancer therapy .

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Metabolic Role | Catabolite of 5-Fluorouracil | Gani et al., 1985 |

| Neurotoxicity | Potential neurotoxic effects via FBAL | Journal of Toxicology |

| Analytical Monitoring | Detected using HPLC-MS/MS for occupational exposure | ResearchGate |

Q & A

Q. How can the synthesis of (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid be optimized for high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts, such as Evans oxazolidinones or enzymatic resolution. Use Boc (tert-butoxycarbonyl) protection for the amino group to prevent racemization during fluorination . Isotopic labeling (13C3) necessitates starting with 13C-enriched precursors (e.g., 13C-malonate derivatives) to ensure uniform incorporation. Purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water) enhances enantiomeric excess (>99%) .

Q. Which analytical techniques are most suitable for characterizing isotopic enrichment and structural integrity?

- Methodological Answer :

- NMR : 13C NMR confirms isotopic labeling at positions 1, 2, and 3. Coupling constants (JCF) validate fluorine substitution .

- LC-HRMS : High-resolution mass spectrometry with isotopic pattern analysis ensures 13C3 enrichment (e.g., m/z shifts of +3 Da) .

- Chiral GC-MS : Resolves enantiomeric purity using derivatization with Marfey’s reagent .

Q. How should enzymatic assays be designed to study this compound’s role in metabolic pathways?

- Methodological Answer : Use 13C-labeled compound in tracer studies with cell lysates or purified enzymes (e.g., aminotransferases). Monitor 13C incorporation into downstream metabolites via LC-MS or 13C-NMR. Control experiments with unlabeled analogs differentiate isotopic effects on enzyme kinetics .

Q. What storage conditions ensure stability for isotopically labeled amino acids?

- Methodological Answer : Store at -20°C in inert, moisture-resistant containers (e.g., amber glass vials under argon). Avoid freeze-thaw cycles to prevent decomposition. Stability tests via periodic LC-MS analysis over 6–12 months are recommended .

Q. How can spectroscopic methods confirm the compound’s stereochemical configuration?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by comparing experimental and computed spectra .

- X-ray Crystallography : Resolves crystal structure if single crystals are obtainable (solvent: DMSO/water) .

Advanced Research Questions

Q. How does 13C labeling influence NMR spectral interpretation and metabolic flux analysis?

- Methodological Answer : 13C labeling eliminates natural abundance background, improving signal-to-noise ratios in metabolic flux studies. For example, 13C-13C coupling in COSY spectra reveals proximity of labeled carbons in metabolic intermediates. Use isotopomer analysis (e.g., INCA software) to model flux distributions in central carbon pathways .

Q. What strategies resolve contradictions in bioactivity data between labeled and unlabeled forms?

- Methodological Answer :

Q. How can environmental persistence and degradation pathways be assessed using isotope tracing?

- Methodological Answer : Spike environmental samples (water, soil) with 13C3-labeled compound and analyze degradation products via LC-HRMS. Compare isotopic enrichment in metabolites (e.g., defluorinated products) to track abiotic/biotic degradation pathways. Environmental half-life studies under UV light or microbial exposure provide kinetic data .

Q. Which computational methods predict stereochemical effects on enzyme binding?

- Methodological Answer :

Q. How can isotopic data be integrated with mass spectrometry for metabolic pathway elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.